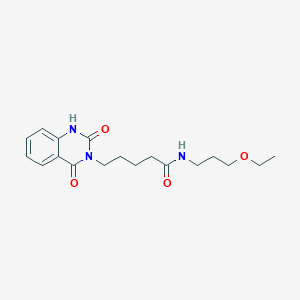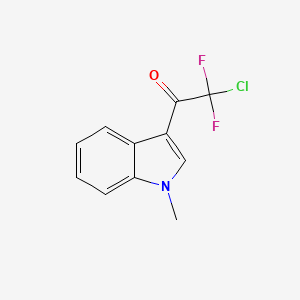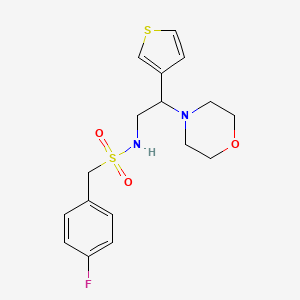
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea; hydrochloride, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPPI is a urea derivative that has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Mannich bases, including urea derivatives similar to 1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea hydrochloride, have been researched for their effectiveness as corrosion inhibitors. These compounds have shown potential in protecting mild steel surfaces in hydrochloric acid solutions. Their inhibition efficiency varies with concentration and temperature, and their adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a direct relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Anticancer Activity
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been developed targeting the soluble epoxide hydrolase (sEH) enzyme, showing significant potential in pharmacokinetic improvements and reducing inflammatory pain. These inhibitors present a promising avenue for cancer treatment research due to their ability to modulate enzyme activity effectively and potentially reduce cancer cell proliferation (Rose et al., 2010).
Neuronal Excitability and CNS Applications
The allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has been studied for its effects on the cannabinoid CB1 receptor, showing significant potential in modulating neuronal excitability within the central nervous system (CNS). This research opens new possibilities for therapeutic applications in CNS diseases, highlighting the importance of allosteric modulation in drug development (Wang, Horswill, Whalley, & Stephens, 2011).
Gelation Properties and Material Science
In material science, certain urea derivatives have been observed to form hydrogels with distinct morphological and rheological properties. These gels' physical characteristics can be finely tuned by varying the anion identity, offering innovative approaches for developing new materials with specific applications in biotechnology and engineering (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Biology
In plant biology, urea derivatives such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) have been identified for their cytokinin-like activity, which exceeds that of adenine compounds. These substances play crucial roles in cell division and differentiation, enhancing adventitious root formation and potentially improving agricultural practices (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c1-11-3-2-4-13(9-11)17-14(18)16-10-12-5-7-15-8-6-12;/h2-4,9,12,15H,5-8,10H2,1H3,(H2,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZBPIOYBAVMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(piperidin-4-ylmethyl)urea;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)
![[1-(4-Amino-phenyl)-1-methyl-ethyl]-carbamic acid tert-butyl ester](/img/structure/B2987141.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2987143.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2987144.png)
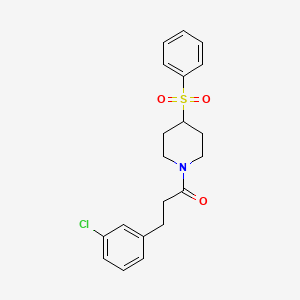
![3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2987150.png)
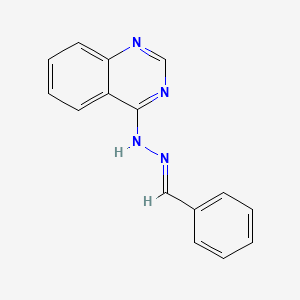
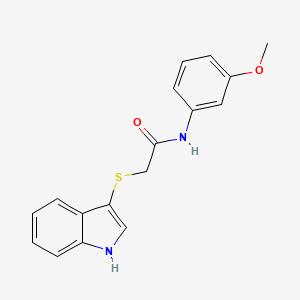
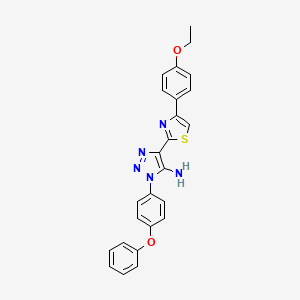
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/no-structure.png)
